molecular formula C41H80O16P2 B1201812 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) CAS No. 291527-75-8

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate)

Cat. No.: B1201812
CAS No.: 291527-75-8
M. Wt: 891 g/mol
InChI Key: SZPQTEWIRPXBTC-LNNNXZRXSA-N
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Description

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is a phosphatidylinositol phosphate, a type of phospholipid that plays a crucial role in cellular signaling and membrane dynamics. This compound is characterized by its structure, which includes two palmitic acid chains esterified to the glycerol backbone, a phosphate group, and an inositol ring with a phosphate group at the 5-position .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) typically involves the esterification of glycerol with palmitic acid, followed by the phosphorylation of the glycerol backbone and the attachment of the inositol ring. The reaction conditions often require the use of catalysts and protective groups to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The use of biotechnological methods, such as enzymatic synthesis, may also be explored to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products

The major products formed from these reactions include various phosphorylated and substituted derivatives of the original compound, which can have different biological and chemical properties .

Scientific Research Applications

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study lipid behavior and interactions in membranes.

    Biology: Plays a role in cellular signaling pathways, particularly those involving phosphoinositides.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in various diseases.

    Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.

Mechanism of Action

The mechanism of action of 1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) involves its incorporation into cellular membranes, where it participates in signaling pathways by interacting with specific proteins and enzymes. The compound can modulate the activity of these proteins, leading to changes in cellular functions such as growth, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-dipalmitoyl-sn-glycero-3-phospho-(1D-myo-inositol-5-phosphate) is unique due to its specific positioning of the phosphate group, which influences its interaction with cellular proteins and its role in signaling pathways. This specificity can lead to distinct biological effects compared to its analogs .

Properties

IUPAC Name

[(2R)-2-hexadecanoyloxy-3-[hydroxy-[(1R,2R,3R,4R,5S,6R)-2,3,4,6-tetrahydroxy-5-phosphonooxycyclohexyl]oxyphosphoryl]oxypropyl] hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H80O16P2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(42)53-31-33(55-35(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)32-54-59(51,52)57-41-38(46)36(44)37(45)40(39(41)47)56-58(48,49)50/h33,36-41,44-47H,3-32H2,1-2H3,(H,51,52)(H2,48,49,50)/t33-,36-,37-,38-,39-,40+,41-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZPQTEWIRPXBTC-LNNNXZRXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H80O16P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349243
Record name L-alpha-Phosphatidyl-D-myo-inositol 5-monophosphate, dipalmitoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

891.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

291527-75-8
Record name L-alpha-Phosphatidyl-D-myo-inositol 5-monophosphate, dipalmitoyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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